molecular formula C12H22N2S2 B14075381 (Piperidin-1-yl)methyl piperidine-1-carbodithioate CAS No. 10254-56-5

(Piperidin-1-yl)methyl piperidine-1-carbodithioate

Cat. No.: B14075381
CAS No.: 10254-56-5
M. Wt: 258.5 g/mol
InChI Key: AWYLSCOPECUDJN-UHFFFAOYSA-N
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Description

Piperidin-1-ylmethyl piperidine-1-carbodithioate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their diverse biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-ylmethyl piperidine-1-carbodithioate typically involves the reaction of piperidine with carbon disulfide and formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for piperidin-1-ylmethyl piperidine-1-carbodithioate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-ylmethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-1-ylmethyl piperidine-1-carbodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of piperidin-1-ylmethyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure that forms the backbone of many piperidine derivatives.

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Piperidin-4-ylmethanol: A derivative with potential antimalarial activity.

Uniqueness

Piperidin-1-ylmethyl piperidine-1-carbodithioate is unique due to its carbodithioate group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

CAS No.

10254-56-5

Molecular Formula

C12H22N2S2

Molecular Weight

258.5 g/mol

IUPAC Name

piperidin-1-ylmethyl piperidine-1-carbodithioate

InChI

InChI=1S/C12H22N2S2/c15-12(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-11H2

InChI Key

AWYLSCOPECUDJN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC(=S)N2CCCCC2

Origin of Product

United States

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